2-Prop-1-enyl-p-cymene

Description

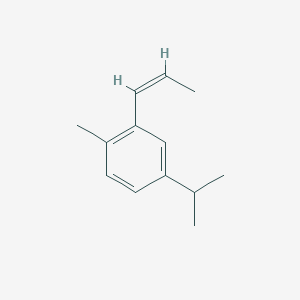

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-propan-2-yl-2-prop-1-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-5-6-13-9-12(10(2)3)8-7-11(13)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRICXAFZMINCTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(C=CC(=C1)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864501 | |

| Record name | Benzene, 1-methyl-4-(1-methylethyl)-2-(1-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14374-92-6 | |

| Record name | 1-Methyl-4-(1-methylethyl)-2-(1-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14374-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-methyl-4-(1-methylethyl)-2-(1-propen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014374926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-4-(1-methylethyl)-2-(1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-methyl-4-(1-methylethyl)-2-(1-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-prop-1-enyl-p-cymene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Prop-1-enyl-p-cymene (CAS 14374-92-6): A Technical Overview of a Fragrance Ingredient with Limited Biological Characterization

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific knowledge regarding 2-Prop-1-enyl-p-cymene (CAS 14374-92-6), a compound also known by its trade name Verdoracine. While primarily utilized as a fragrance ingredient, this document collates the available physicochemical properties, toxicological data, and the significant gaps in the understanding of its biological activity and mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and life sciences who may encounter this molecule. The available data, primarily from safety assessments for its industrial application, indicate a lack of in-depth pharmacological studies.

Chemical and Physical Properties

This compound is an aromatic organic compound. Its chemical structure consists of a p-cymene scaffold with a prop-1-enyl substituent. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈ | [1] |

| Molecular Weight | 174.28 g/mol | [1] |

| CAS Number | 14374-92-6 | [1] |

| Synonyms | Benzene, 1-methyl-4-(1-methylethyl)-2-(1-propenyl)-; Verdoracine; 4-Isopropyl-1-methyl-2-propenylbenzene | [1] |

| Appearance | Colorless liquid | Givaudan |

| Boiling Point | 242 - 243 °C | Chem-Impex |

| Flash Point | 96.67 °C (206.00 °F) | Perflavory |

| Density | 0.89 g/cm³ | Chem-Impex |

| Log Pow (Octanol/Water Partition Coefficient) | 4.4 | [1] |

| Vapor Pressure | 0.045 mmHg @ 25 °C (estimated) | FlavScents |

| Solubility | Insoluble in water, soluble in alcohol | Wikipedia, FlavScents |

Table 1: Physicochemical Properties of this compound.

Toxicological Profile

The toxicological data for this compound is primarily derived from a safety assessment conducted by the Research Institute for Fragrance Materials (RIFM). The assessment concluded that the existing information supports the use of this material as a fragrance ingredient. Key findings from the toxicological evaluation are summarized in Table 2. It is critical to note that for several endpoints, the assessment relied on the Threshold of Toxicological Concern (TTC) due to the absence of specific experimental data.[1]

| Toxicological Endpoint | Result/Conclusion | Source |

| Genotoxicity | Not genotoxic. Negative in BlueScreen assay (with cytotoxicity) and non-clastogenic in an in vitro micronucleus test. | [1] |

| Repeated Dose Toxicity | No data available. Cleared using the Threshold of Toxicological Concern (TTC) for a Cramer Class I material. | [1] |

| Reproductive Toxicity | No data available. Cleared using the Threshold of Toxicological Concern (TTC) for a Cramer Class I material. | [1] |

| Skin Sensitization | No safety concerns at current, declared use levels; exposure is below the Decision Support Tool (DST) threshold. | [1] |

| Phototoxicity/Photoallergenicity | Not expected to be phototoxic/photoallergenic based on UV/Vis absorption spectra. | [1] |

| Local Respiratory Toxicity | No NOAEC available. Exposure is below the TTC. | [1] |

| Aspiration Hazard | May be fatal if swallowed and enters airways. | Vigon |

| Skin Irritation | Causes skin irritation. | Vigon |

Table 2: Summary of Toxicological Data for this compound.

Experimental Protocols

A significant finding of the literature review is the absence of detailed, publicly available experimental protocols for pharmacological or in-depth toxicological studies specifically on this compound. The RIFM safety assessment references in-house data and established methodologies for its evaluation. Below are generalized descriptions of the types of assays mentioned.

In Vitro Genotoxicity Assessment

-

BlueScreen™ Assay: This is a screening assay that measures the induction of the GADD45a gene in human-derived, p53-competent TK6 cells. Genotoxic stress leads to the upregulation of GADD45a, which is detected through a luciferase reporter system. The assay is typically performed with and without metabolic activation (S9 fraction).[1]

-

In Vitro Micronucleus Test: This assay is used to detect chromosomal damage. Mammalian cells (e.g., human peripheral blood lymphocytes or CHO, V79, L5178Y cell lines) are exposed to the test substance. After treatment, cells are examined for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. The assay is conducted with and without metabolic activation.[1]

Biological Activity and Mechanism of Action: A Data Gap

Currently, there is a significant lack of peer-reviewed scientific literature detailing the biological activities and mechanism of action of this compound. While its structural relative, p-cymene, has been investigated for various pharmacological properties including antioxidant, anti-inflammatory, and antimicrobial effects, these findings cannot be directly extrapolated to this compound.

A patent for a "method for counteracting the perception of sweat malodour" lists Verdoracine as a potential antagonist for olfactory receptors that bind to carboxylic acids present in human sweat.[2] However, this application is for fragrance and malodor counteraction and does not provide data on the compound's broader pharmacological effects.

The absence of data on specific molecular targets, signaling pathway modulation, or dose-response relationships in biological systems presents a major gap in the scientific understanding of this compound.

Logical Workflow for Safety Assessment

The safety assessment of this compound by RIFM for its use as a fragrance ingredient follows a logical workflow that integrates available data with established risk assessment methodologies, such as the Threshold of Toxicological Concern (TTC) and the Decision Support Tool (DST) for skin sensitization.

Figure 1: Logical workflow for the safety assessment of this compound.

Conclusion and Future Directions

This compound (CAS 14374-92-6) is a well-defined chemical entity with established physicochemical properties and a primary application in the fragrance industry. Its toxicological profile, as assessed for its industrial use, suggests it is not genotoxic but highlights a lack of specific data for repeated dose and reproductive toxicity, for which risk assessment models have been employed.

For the scientific and drug development community, this compound represents a largely unexplored molecule. There is a clear opportunity for novel research into its potential biological activities. Future studies could include:

-

In vitro screening: Assessing the compound's activity against a panel of receptors, enzymes, and cell-based assays to identify potential pharmacological targets.

-

Mechanism of action studies: Elucidating any identified biological activities by investigating its effects on cellular signaling pathways.

-

In vivo studies: Evaluating the pharmacokinetic and pharmacodynamic properties of the compound in animal models, should in vitro studies yield promising results.

Until such research is conducted and published, the biological profile of this compound will remain largely uncharacterized, limiting its consideration for applications beyond the fragrance industry.

References

A Technical Guide to 2-Prop-1-enyl-p-cymene (Verdoracine) and its Analogs for Researchers and Drug Development Professionals

Introduction

2-Prop-1-enyl-p-cymene, commercially known as Verdoracine, is an aromatic hydrocarbon with applications in the fragrance industry.[1][2][3][4] Its parent compound, p-cymene, is a naturally occurring monoterpene found in various essential oils and has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of this compound, its synonyms, and the significant biological activities of its core structure, p-cymene, to inform researchers, scientists, and drug development professionals of its potential therapeutic applications.

Synonyms and Chemical Properties

This compound is known by several synonyms in scientific literature and commercial contexts. Understanding these is crucial for comprehensive literature searches and material sourcing.

Table 1: Synonyms for this compound

| Synonym | Source |

| Verdoracine | Commercial Name |

| 4-Isopropyl-1-methyl-2-propenyl-benzol | Chemical Name |

| 1-methyl-4-propan-2-yl-2-prop-1-enylbenzene | IUPAC Name |

| p-Cymene, 2-propenyl- | Chemical Name |

| 4-Isopropyl-1-methyl-2-propenylbenzene | Chemical Name |

A comprehensive list of additional synonyms and identifiers can be found on PubChem (CID 84398).[5]

Biological Activity of the p-Cymene Core Structure

The biological activities of this compound have not been extensively studied. However, its parent compound, p-cymene, has been the subject of numerous investigations, providing valuable insight into the potential therapeutic effects of its derivatives.

Antioxidant Activity

p-Cymene has demonstrated significant antioxidant properties in various studies. It has been shown to reduce lipid peroxidation and nitrite content while increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Table 2: In Vivo Antioxidant Activity of p-Cymene in Mice Hippocampus

| Treatment Group (Dose) | Reduction in Lipid Peroxidation (%) | Reduction in Nitrite Content (%) | Increase in SOD Activity (%) | Increase in Catalase Activity (%) |

| p-Cymene (50 mg/kg) | 65.54 | 71.21 | 22.7 | 119.25 |

| p-Cymene (100 mg/kg) | 73.29 | 68.61 | 33.9 | 151.83 |

| p-Cymene (150 mg/kg) | 89.83 | 67.00 | 63.1 | 182.70 |

| Ascorbic Acid (250 mg/kg) | - | - | - | - |

Anti-inflammatory Activity

p-Cymene has been shown to exert anti-inflammatory effects by modulating the production of key inflammatory cytokines. Studies have demonstrated its ability to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the secretion of the anti-inflammatory cytokine IL-10.

Table 3: Effect of p-Cymene on Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment Group | TNF-α Production | IL-1β Production | IL-6 Production |

| LPS | +++ | +++ | +++ |

| LPS + p-Cymene | Significantly Reduced | Significantly Reduced | Significantly Reduced |

Table 4: In Vivo Anti-inflammatory Effects of p-Cymene in Mice

| Treatment Group | TNF-α Production | IL-1β Production | IL-10 Secretion |

| LPS | +++ | +++ | - |

| LPS + p-Cymene | Markedly Suppressed | Markedly Suppressed | Increased |

Anticancer Activity

Emerging research suggests that p-cymene possesses anticancer properties. Studies on hepatocellular carcinoma (HCC) cell lines (HepG2) have shown that p-cymene can induce a dose-dependent reduction in cell viability and trigger apoptosis.

Table 5: Cytotoxic Effects of p-Cymene on HepG2 Cells

| p-Cymene Concentration (mM) | Reduction in Cell Viability |

| 30 | Significant |

| 50 | Significant |

Signaling Pathways

The biological activities of p-cymene are mediated through its interaction with key cellular signaling pathways. Understanding these pathways is critical for elucidating its mechanism of action and for the development of targeted therapies.

Anti-inflammatory Signaling Pathway

p-Cymene has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of inflammation. By blocking these pathways, p-cymene reduces the production of pro-inflammatory cytokines.

Caption: p-Cymene inhibits LPS-induced inflammation by blocking MAPK and NF-κB pathways.

Antioxidant Mechanism of Action

The antioxidant effects of p-cymene are attributed to its ability to scavenge reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes.

Caption: p-Cymene mitigates oxidative stress by scavenging ROS and upregulating antioxidant enzymes.

Experimental Protocols

Proposed Synthesis of this compound (Verdoracine) via Wittig Reaction

While a detailed, publicly available experimental protocol for the synthesis of this compound is scarce, a plausible synthetic route is the Wittig reaction. This method involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The following is a proposed, representative protocol based on general Wittig reaction procedures.

Materials:

-

p-Cymene-2-carbaldehyde

-

Ethyltriphenylphosphonium bromide

-

Sodium hydride (NaH) or other strong base

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Ylide Preparation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ethyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add sodium hydride (1.1 equivalents) portion-wise to the suspension under a nitrogen atmosphere.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or until the solution turns a characteristic deep orange/red color, indicating the formation of the ylide.

-

-

Wittig Reaction:

-

Cool the ylide solution back to 0 °C.

-

Dissolve p-cymene-2-carbaldehyde (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via a dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

-

-

Work-up and Purification:

-

Quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

-

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Caption: A workflow for the proposed synthesis of this compound.

Conclusion

This compound, or Verdoracine, belongs to a class of compounds centered around the p-cymene core, which has demonstrated significant therapeutic potential. The antioxidant, anti-inflammatory, and anticancer activities of p-cymene, mediated through well-defined signaling pathways, suggest that its derivatives, including Verdoracine, warrant further investigation as potential drug candidates. The provided synthetic protocol offers a viable route for the preparation of this compound, enabling further research into its biological properties and potential applications in drug development. This guide serves as a foundational resource for scientists and researchers interested in exploring the therapeutic utility of this and related molecules.

References

In-Depth Technical Guide: 2-Prop-1-enyl-p-cymene (C13H18)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a technical overview of 2-Prop-1-enyl-p-cymene (CAS No. 14374-92-6), a substituted cymene with the molecular formula C13H18. Despite a comprehensive search of scientific literature and patent databases, detailed technical information regarding its synthesis, specific biological activities, and mechanisms of action is scarce in the public domain. The primary application of this compound, commercially known as Verdoracine, is in the fragrance industry. This guide summarizes the available chemical and physical data, highlights its use as a fragrance ingredient, and distinguishes its known properties from those of its well-studied parent compound, p-cymene. Due to the lack of detailed experimental data, sections on experimental protocols and signaling pathways for this compound could not be developed.

Chemical and Physical Properties

This compound is a synthetic aroma molecule first introduced in 1974.[1] It is a colorless to pale straw-colored, slightly oily liquid at room temperature.[2] Key chemical identifiers and computed properties are summarized in Table 1.

| Property | Value | Source |

| IUPAC Name | 1-methyl-4-propan-2-yl-2-prop-1-enylbenzene | PubChem[3] |

| Synonyms | Verdoracine, 2-(1-Propenyl)-p-cymene, 4-Isopropyl-1-methyl-2-propenylbenzene | PubChem[3] |

| CAS Number | 14374-92-6 | PubChem[3] |

| Molecular Formula | C13H18 | PubChem[3] |

| Molecular Weight | 174.28 g/mol | PubChem[3] |

| Density | 0.885 g/cm³ | BOC Sciences[] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Practically insoluble in water, soluble in alcohol, miscible with oils. | ChemicalBook[2] |

| Appearance | Colorless liquid | Vigon International[5] |

| Purity | 95-98% | Vigon International[5] |

Synthesis and Manufacturing

Applications

The primary and well-documented application of this compound is as a fragrance ingredient.[3] It is valued for its green, sweet, and earthy aroma with notes of carrot and galbanum.

-

Fragrance Formulations: It is used to impart fresh, natural, and woody nuances in various fragrance compositions, including those for detergents, soaps, toiletries, and fine fragrances.[1][6]

-

Industrial Intermediate: There are general claims of its use as a building block in organic synthesis for producing polymers and agrochemicals, and as an intermediate in the pharmaceutical industry for creating bioactive compounds.[7] However, specific examples and supporting scientific literature for these applications are lacking. One source suggests it may have potential for anti-inflammatory and analgesic properties, though this is not substantiated with experimental data.[7]

Biological Activity and Toxicology: Data Gap

A thorough search of scientific databases revealed no specific studies detailing the biological activities, pharmacological properties, or toxicological profiles of this compound. While it is used in consumer products, detailed safety and biological data are not publicly available.

It is crucial to distinguish this compound from its parent compound, p-cymene , which has been the subject of extensive research. p-Cymene is a naturally occurring monoterpene with documented antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The presence of the 2-prop-1-enyl substituent on the benzene ring of p-cymene would be expected to alter its physicochemical properties and biological activity. Therefore, the biological data for p-cymene cannot be directly extrapolated to this compound.

Logical Relationships and Potential Research Areas

Given the data gap, a logical workflow for future research on this compound can be proposed. This workflow would aim to characterize the compound comprehensively.

References

- 1. glooshi.com [glooshi.com]

- 2. 4-ISOPROPYL-1-METHYL-2-PROPENYLBENZENE | 14374-92-6 [chemicalbook.com]

- 3. This compound | C13H18 | CID 84398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trivenichemicals.com [trivenichemicals.com]

- 6. 2-propenyl-para-cymene, 14374-92-6 [perflavory.com]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 2-Prop-1-enyl-p-cymene: Properties, Synthesis, and Biological Relevance

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific experimental data for 2-Prop-1-enyl-p-cymene, this guide provides a comprehensive overview based on available information, supplemented with data from its parent compound, p-cymene, and representative experimental protocols for analogous compounds. All data is clearly referenced to indicate its origin.

Introduction

This compound, systematically named 1-methyl-4-(propan-2-yl)-2-(prop-1-en-1-yl)benzene, is an aromatic hydrocarbon belonging to the class of cymene derivatives.[1] As a substituted p-cymene, it is of interest to researchers in fields ranging from organic synthesis to medicinal chemistry, given the known biological activities of the cymene scaffold. This technical guide aims to provide a detailed account of the known physical and chemical properties of this compound, alongside relevant experimental protocols and an exploration of the biological pathways associated with its parent compound, p-cymene.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented below. For comparative purposes, experimentally determined properties of the parent compound, p-cymene, are also included.

Table 1: Physicochemical Properties of this compound and p-Cymene

| Property | This compound | p-Cymene |

| IUPAC Name | 1-methyl-4-(propan-2-yl)-2-(prop-1-en-1-yl)benzene[1] | 1-methyl-4-(propan-2-yl)benzene |

| Synonyms | 2-(1-Propenyl)-p-cymene, 4-Isopropyl-1-methyl-2-propenylbenzene | 4-Isopropyltoluene, p-Cymol |

| CAS Number | 14374-92-6[1] | 99-87-6 |

| Molecular Formula | C₁₃H₁₈[1] | C₁₀H₁₄ |

| Molar Mass | 174.28 g/mol [1] | 134.22 g/mol |

| Boiling Point | 240.28 °C (rough estimate) | 177 °C |

| Density | 0.9336 g/cm³ (estimate) | 0.857 g/cm³ |

| Flash Point | 97 °C (estimate) | 47 °C |

| XLogP3 | 4.4 (predicted)[1] | 4.1 (experimental) |

| Appearance | Not specified | Colorless liquid |

| Solubility in Water | Not specified | 23.4 mg/L |

Experimental Protocols

Due to the absence of specific, detailed experimental protocols for the synthesis and property determination of this compound in the available literature, this section provides representative methodologies for analogous compounds and general procedures applicable to aromatic hydrocarbons.

Synthesis of Propenylbenzene Derivatives (Representative Protocol)

This protocol describes a chemo-enzymatic method for the synthesis of oxygenated propenylbenzene derivatives, which can be adapted for the synthesis of this compound from a suitable precursor. The first step involves the synthesis of corresponding diols from propenylbenzenes via lipase-catalyzed epoxidation followed by epoxide hydrolysis.

Materials:

-

Propenylbenzene starting material (e.g., a suitable cymene derivative)

-

Ethyl acetate (EtOAc)

-

35% w/w aqueous solution of hydrogen peroxide (H₂O₂)

-

Novozym 435 (immobilized lipase B from Candida antarctica)

-

Methanol (MeOH)

-

Potassium hydroxide (KOH)

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the propenylbenzene starting material (2.96 mmol) in 15 mL of EtOAc.

-

To this solution, add 382 µL (4.44 mmol) of a 35% w/w aqueous solution of H₂O₂ and 10 mg of Novozym 435.

-

Incubate the reaction mixture in a thermoshaker at 30°C for 18 hours.

-

After the incubation period, filter out the enzyme.

-

Quench the reaction by adding a saturated aqueous solution of Na₂SO₃ followed by a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with EtOAc.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

-

The resulting epoxide can then be hydrolyzed to the corresponding diol by treatment with a methanolic solution of KOH.

Determination of Boiling Point (General Protocol)

The boiling point of a liquid organic compound can be determined using the Thiele tube method.

Materials:

-

Thiele tube

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Liquid paraffin or other high-boiling point oil

-

Bunsen burner or other heat source

Procedure:

-

Fill the small test tube with the organic liquid to a depth of about 2-3 cm.

-

Place the capillary tube, sealed end up, into the test tube.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Fill the Thiele tube with liquid paraffin to a level just above the side arm.

-

Clamp the Thiele tube and immerse the thermometer and test tube assembly into the oil, ensuring the test tube is fully submerged.

-

Gently heat the side arm of the Thiele tube with a small flame.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is the boiling point of the liquid. Record this temperature.

Spectroscopic Analysis (General Procedures)

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently invert to ensure a homogeneous solution.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR of aromatic compounds, the spectral window should typically cover 0-10 ppm.[2][3][4] For ¹³C NMR of aromatic compounds, a spectral window of 0-200 ppm is common, with aromatic carbons appearing in the 110-150 ppm range.[4]

Sample Preparation (for liquids):

-

Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

Data Acquisition:

-

Place the salt plates in the sample holder of the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Characteristic absorptions for aromatic compounds include C-H stretching just above 3000 cm⁻¹, and C=C in-ring stretching in the 1600-1450 cm⁻¹ region.

Sample Introduction and Ionization:

-

Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionize the sample using a suitable method, such as electron ionization (EI) or chemical ionization (CI).[5][6]

Data Acquisition:

-

The ionized fragments are separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum shows the molecular ion peak (if stable) and a fragmentation pattern that can be used to elucidate the structure of the compound. For alkyl-substituted benzenes, a characteristic fragmentation is the formation of a tropylium ion.[7]

Biological Activity and Signaling Pathways (of p-Cymene)

Anti-Inflammatory Activity

p-Cymene has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[8][9] Studies have shown that p-cymene can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[10][11] This inhibition is achieved, at least in part, through the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[8][10][11]

Caption: Anti-inflammatory mechanism of p-cymene.

Antimicrobial Activity

The antimicrobial action of p-cymene is primarily attributed to its ability to disrupt the cell membranes of microorganisms.[1] Its lipophilic nature allows it to intercalate into the lipid bilayer of bacterial and fungal cell membranes, leading to a loss of membrane integrity and function. This disruption results in increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[1] While p-cymene itself has moderate antimicrobial activity, it often acts synergistically with other antimicrobial compounds, enhancing their efficacy.[1]

Caption: Antimicrobial mechanism of p-cymene.

Conclusion

This compound is a cymene derivative with potential for further investigation, particularly in the context of its physicochemical properties and biological activities. While specific experimental data for this compound is limited, this guide provides a foundational understanding by leveraging data from its parent compound, p-cymene, and established experimental protocols for analogous molecules. The anti-inflammatory and antimicrobial activities of the cymene scaffold, mediated through pathways such as NF-κB and MAPK inhibition and membrane disruption, suggest that this compound may possess similar biological properties worthy of future research. The provided experimental methodologies offer a starting point for the synthesis, purification, and characterization of this and other related compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 8. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. p-Cymene modulates in vitro and in vivo cytokine production by inhibiting MAPK and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Solubility of 2-Prop-1-enyl-p-cymene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Prop-1-enyl-p-cymene, a naturally occurring terpenoid, in various organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages solubility data from structurally analogous and closely related compounds, namely p-cymene, thymol, and carvacrol, to infer its likely solubility characteristics. This document also outlines detailed experimental protocols for determining the solubility of hydrophobic compounds like this compound.

Predicted Solubility Profile of this compound

Based on its chemical structure—a cymene core with a propenyl substituent—this compound is a non-polar, hydrophobic compound. Its solubility is expected to be low in polar solvents like water and high in non-polar organic solvents. The general principle of "like dissolves like" is central to understanding its solubility. Solvents with similar polarity and chemical structure to this compound will be the most effective at dissolving it.

Quantitative Solubility Data of Structurally Related Compounds

To provide a reasonable estimation of the solubility of this compound, the following table summarizes the available quantitative and qualitative solubility data for p-cymene, thymol, and carvacrol in a range of common organic solvents.

| Compound | Solvent | Solubility | Temperature (°C) |

| p-Cymene | Water | 23.4 mg/L[1] | 25 |

| Organic Solvents | Miscible[1][2] | Not Specified | |

| Thymol | Ethanol | ~30 mg/mL | Not Specified |

| DMSO | ~30 mg/mL[3] | Not Specified | |

| Dimethylformamide | ~30 mg/mL[3] | Not Specified | |

| Water | 0.1 g/100 mL[4] | 20 | |

| Glacial Acetic Acid | Easily Soluble[4] | Not Specified | |

| Paraffin Oil | Easily Soluble[4] | Not Specified | |

| Ether | Easily Soluble[4] | Not Specified | |

| Chloroform | Easily Soluble[4] | Not Specified | |

| Ethyl Acetate | Easily Soluble[4] | Not Specified | |

| Carbon Disulfide | Easily Soluble[4] | Not Specified | |

| Olive Oil | Easily Soluble[4] | Not Specified | |

| Methanol | More soluble than in ethanol[5] | Not Specified | |

| 1-Propanol | Less soluble than in 2-propanol[5] | Not Specified | |

| 2-Propanol | More soluble than in 1-butanol[5] | Not Specified | |

| 1-Butanol | Least soluble among tested alcohols[5] | Not Specified | |

| Acetonitrile | Most soluble among tested solvents[5] | Not Specified | |

| Carvacrol | Water | Insoluble[6] | Not Specified |

| Ethanol | Very Soluble[7][8] | Not Specified | |

| Acetone | Very Soluble[7][8] | Not Specified | |

| Diethyl Ether | Very Soluble[7][8] | Not Specified | |

| DMSO | ≥28.8 mg/mL[9] | Not Specified |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires robust experimental methodologies. The following are detailed protocols for key experiments.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight flask.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or incubator is recommended.

-

Phase Separation: Cease agitation and allow the undissolved solute to settle. Centrifugation can be employed to facilitate a clear separation of the saturated solution from the excess solid.

-

Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant.

-

Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are often preferred for their specificity and sensitivity.

-

Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Gravimetric Method

This method is a straightforward approach for determining solubility, particularly when the solute is non-volatile.

Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method (Steps 1-3).

-

Sampling: Accurately measure a known volume of the clear, saturated supernatant and transfer it to a pre-weighed, solvent-resistant container.

-

Solvent Evaporation: Evaporate the solvent under controlled conditions (e.g., in a vacuum oven or under a gentle stream of inert gas) until a constant weight of the solute is achieved.

-

Weighing: Accurately weigh the container with the dried solute.

-

Calculation: The solubility is determined by the mass of the dissolved solute per volume of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a hydrophobic compound like this compound.

Caption: Generalized workflow for the experimental determination of solubility.

References

- 1. p-Cymene - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Brief Introduction of Thymol_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Carvacrol - Wikipedia [en.wikipedia.org]

- 7. Carvacrol—A Natural Phenolic Compound with Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carvacrol | C10H14O | CID 10364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

The Biological Activity of p-Cymene and Its Derivatives: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

p-Cymene, a naturally occurring aromatic monoterpene found in the essential oils of numerous plants like cumin and thyme, serves as a fundamental scaffold in medicinal chemistry.[1][2][3] Its derivatives have garnered significant interest for their diverse pharmacological properties. This technical guide provides a comprehensive overview of the biological activities of p-cymene and its derivatives, with a particular focus on quantitative data, experimental methodologies, and relevant cellular pathways. While direct research on the biological activity of "2-Prop-1-enyl-p-cymene" is limited, this guide will delve into the extensive data available for its parent compound, p-cymene, and other notable derivatives to inform future research and drug discovery efforts.

Biological Activities of p-Cymene and Its Derivatives

The p-cymene scaffold is associated with a wide spectrum of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities.[1][2][3]

Antioxidant Activity of p-Cymene

p-Cymene has demonstrated significant in vivo antioxidant potential by modulating the activity of key antioxidant enzymes and reducing markers of oxidative stress.[4][5]

Table 1: In Vivo Antioxidant Effects of p-Cymene in Mouse Hippocampus

| Compound | Dose (mg/kg, i.p.) | Effect on Lipid Peroxidation (TBARS) (% decrease) | Effect on Nitrite Content (% decrease) | Effect on Superoxide Dismutase (SOD) Activity (% increase) | Effect on Catalase (CAT) Activity (% increase) | Reference |

| p-Cymene | 50 | 65.54 | 71.21 | 22.7 | 119.25 | [4][5] |

| p-Cymene | 100 | 73.29 | 68.61 | 33.9 | 151.83 | [4][5] |

| p-Cymene | 150 | 89.83 | 67.00 | 63.1 | 182.70 | [4][5] |

TBARS: Thiobarbituric Acid Reactive Substances

Anti-inflammatory Activity of p-Cymene

p-Cymene exhibits anti-inflammatory properties by reducing leukocyte migration and modulating pro-inflammatory and pro-fibrotic markers.[6][7] Studies have shown its ability to decrease the expression of TNF-α, IL-1β, IL-6, and TGF-β1.[7]

Table 2: Anti-inflammatory Effects of p-Cymene

| Compound | Model | Dose (mg/kg, i.p.) | Effect | Result | Reference |

| p-Cymene | Carrageenan-induced pleurisy in mice | 25, 50, 100 | Inhibition of leukocyte migration | Significant decrease in leukocyte count | [6] |

| p-Cymene | Acetic acid-induced writhing in mice | 50, 100 | Reduction in writhing responses | Significant antinociceptive effect | [6] |

| p-Cymene | Formalin test in mice | 25, 50, 100 | Decreased licking time in both phases | Central and peripheral analgesic activity | [6] |

| p-Cymene | DEN-CCl4-induced liver fibrosis in rats | Not specified | Attenuation of pro-inflammatory markers (TNF-α, IL-1β, IL-6) | Hepatoprotective effect | [7] |

Antimicrobial Activity of p-Cymene and its Derivatives

p-Cymene itself shows some antimicrobial activity, though it is often considered a weaker antimicrobial agent compared to its oxygenated derivatives like carvacrol and thymol.[1] However, it can act synergistically with other compounds. Ruthenium(II)-p-cymene complexes have demonstrated notable antimicrobial effects.

Table 3: Antimicrobial Activity of p-Cymene and its Derivatives

| Compound | Organism | Assay | Result (MIC, µg/mL) | Reference |

| p-Cymene | Mycobacterium tuberculosis | MIC | 91.66 | [1] |

| p-Cymene | Mycobacterium bovis | MIC | 91.66 | [1] |

| Ruthenium(II) p-cymene complexes (general) | Gram-positive bacteria | MIC | Potent activity | [8] |

Cytotoxic Activity of p-Cymene Derivatives

While p-cymene itself shows low cytotoxicity, its derivatives, particularly metal complexes and oxygenated forms, have been investigated for their anticancer properties.

Table 4: Cytotoxic Activity of p-Cymene Derivatives

| Compound | Cell Line | Assay | Result (IC50) | Time (h) | Reference |

| [RuCl2(η6-p-cymene)(bph-κN)] | MIA PaCa-2 (pancreatic) | MTT | 213.7 µM | 24 | [9] |

| [RuCl2(η6-p-cymene)(bph-κN)] | SW480 (colorectal) | MTT | 246.3 µM | 24 | [9] |

| [RuCl2(η6-p-cymene)(bph-κN)] | A375 (melanoma) | MTT | > 246.3 µM | 24 | [9] |

| [RuCl2(η6-p-cymene)(bph-κN)] | MDA-MB-231 (breast) | MTT | 403.9 µM | 24 | [9] |

| Cumin aldehyde | Calu-3 (lung) | MTT | 650 µM | 48 | [10][11] |

| Ruthenium(II) p-cymene benzimidazole complex | LNCaP (prostate) | MTT | 6.4 µM | Not specified | [12] |

Experimental Protocols

In Vivo Antioxidant Activity Assessment of p-Cymene

Objective: To evaluate the antioxidant potential of p-cymene in the hippocampus of mice.

Methodology:

-

Animals: Swiss mice are used for the experiment.

-

Treatment: Mice are treated intraperitoneally (i.p.) with p-cymene at doses of 50, 100, and 150 mg/kg. A vehicle control group (0.05% Tween 80 in 0.9% saline) and a positive control group (ascorbic acid 250 mg/kg) are also included.

-

Observation and Sample Collection: Animals are observed for 24 hours post-treatment, after which they are euthanized. The brain is removed, and the hippocampus is dissected for biochemical analysis.

-

Biochemical Assays:

-

Lipid Peroxidation (TBARS Assay): The level of thiobarbituric acid reactive substances is measured to assess lipid peroxidation.

-

Nitrite Content: The amount of nitrite is determined as an indicator of nitric oxide production.

-

Superoxide Dismutase (SOD) and Catalase (CAT) Activity: The enzymatic activities of SOD and CAT are measured to evaluate the antioxidant defense system.

-

-

Data Analysis: The results from the p-cymene treated groups are compared with the vehicle-treated control group.

(Based on the methodology described in[4][5])

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of p-cymene derivatives on human cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MIA PaCa-2, SW480, A375, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a ruthenium-p-cymene complex) for specific time intervals (e.g., 1, 4, 18, and 24 hours). Untreated cells serve as a control.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

(Based on the methodology described in[9])

Visualizations: Workflows and Signaling Pathways

Caption: A generalized workflow for the discovery and evaluation of novel p-cymene derivatives.

Caption: Proposed antioxidant mechanism of p-cymene via upregulation of SOD and CAT.

Conclusion

p-Cymene and its derivatives represent a promising class of compounds with a wide array of biological activities. The parent molecule, p-cymene, has well-documented antioxidant and anti-inflammatory properties. Its derivatives, particularly metal complexes, exhibit significant cytotoxic and antimicrobial potential. While direct data on "this compound" is scarce, the extensive research on the p-cymene scaffold suggests that it and other similar derivatives are valuable candidates for further investigation in drug discovery programs. The provided data and protocols can serve as a foundation for designing future studies to explore the full therapeutic potential of this versatile chemical family.

References

- 1. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Health beneficial and pharmacological properties of p-cymene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of p-cymene, a natural antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. p-Cymene inhibits pro-fibrotic and inflammatory mediators to prevent hepatic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer and antimicrobial properties of novel η6-p-cymene ruthenium(ii) complexes containing a N,S-type ligand, their structural and theoretical characterization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Assessment of in vitro and in silico Antiproliferative Effects of p-Cymene and Its Naturally Occurring 7-Oxygenated Derivatives on Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ruthenium(ii) p-cymene complexes of a benzimidazole-based ligand capable of VEGFR2 inhibition: hydrolysis, reactivity and cytotoxicity studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

The Therapeutic Potential of 2-Prop-1-enyl-p-cymene: An Analysis of a Molecule with Limited Publicly Available Research

For the attention of researchers, scientists, and drug development professionals.

This document addresses the therapeutic applications of the chemical compound 2-Prop-1-enyl-p-cymene, also known by its synonym Verdoracine. Despite inquiries into its potential pharmacological activities, a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of in-depth research on this specific molecule. While some commercial suppliers suggest potential anti-inflammatory and analgesic properties, these claims are not substantiated by peer-reviewed studies detailing its mechanisms of action, quantitative efficacy, or specific signaling pathways.

Current State of Knowledge

This compound is primarily recognized and utilized within the fragrance and flavor industries. Its presence has been identified as a constituent in the essential oils of certain plants, including Thai basil (Ocimum basilicum var. thyrsiflora). However, the scientific literature that identifies its presence does not extend to an investigation of its specific biological activities.

A search of chemical databases and scientific repositories reveals the following:

-

Commercial Availability: The compound is available from chemical suppliers, often under the name Verdoracine. Some supplier descriptions mention its potential for use in pharmaceutical development, particularly highlighting possible anti-inflammatory and analgesic effects, and its role as an intermediate in the synthesis of bioactive compounds.[1] It is crucial to note that these assertions are not supported by published research.

-

Phytochemical Identification: Scientific studies have identified this compound as a component of essential oils from various plants.[1] These studies focus on the overall composition of the essential oils and do not isolate and test the individual biological effects of this specific compound.

-

Lack of Pharmacological Data: There is a notable absence of published research dedicated to the therapeutic applications of this compound. Key information required for a technical guide, such as quantitative data from preclinical or clinical studies (e.g., IC50 values, dose-response curves), detailed experimental protocols for biological assays, and elucidation of its mechanism of action at a molecular level, is not available in the public domain.

Inferred and Related Activities of p-Cymene Derivatives

Given the limited data on this compound, researchers may consider investigating the activities of the parent compound, p-cymene, and other more extensively studied derivatives. p-Cymene is a well-researched monoterpene with a range of documented pharmacological properties, including:

-

Anti-inflammatory effects: Studies have shown that p-cymene can modulate inflammatory pathways.

-

Antimicrobial activity: It exhibits efficacy against various pathogens.

-

Antioxidant properties: p-Cymene has been demonstrated to scavenge free radicals.

-

Anticancer potential: Some research suggests it may have antiproliferative effects on cancer cells.

It is plausible that the addition of a prop-1-enyl group to the p-cymene structure could modify its biological activity, potentially enhancing certain properties or introducing new ones. However, without direct experimental evidence, this remains speculative.

Future Research Directions

The potential therapeutic applications of this compound can only be determined through rigorous scientific investigation. The following experimental avenues would be necessary to build a comprehensive understanding of its pharmacological profile:

-

In Vitro Screening: Initial studies should involve a broad panel of in vitro assays to screen for various biological activities, including but not limited to anti-inflammatory, analgesic, antimicrobial, and cytotoxic effects.

-

Mechanism of Action Studies: Should any significant activity be identified, subsequent research would need to focus on elucidating the underlying molecular mechanisms. This would involve investigating its effects on key signaling pathways, such as NF-κB, MAPKs, and others relevant to the observed activity.

-

In Vivo Studies: Promising in vitro results would warrant further investigation in animal models to assess efficacy, toxicity, and pharmacokinetic properties.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound would help to establish a structure-activity relationship, providing insights into the chemical features responsible for its biological effects and guiding the design of more potent and selective compounds.

Conclusion

At present, a detailed technical guide on the therapeutic applications of this compound cannot be compiled due to the lack of available scientific data. The information is limited to its use in the fragrance industry and unsubstantiated claims of potential pharmacological activity from commercial suppliers. For researchers and drug development professionals interested in this molecule, the field is open for foundational research to explore its potential therapeutic value. Future investigations should focus on systematic screening and mechanistic studies to validate or refute the suggested biological properties. Researchers are encouraged to investigate the broader class of cymene derivatives for which a more substantial body of literature exists.

References

The Chemical Relationship of 2-Prop-1-enyl-p-cymene to p-Cymene and the Monoterpene Class: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the chemical compound 2-Prop-1-enyl-p-cymene, elucidating its structural relationship to p-cymene and its classification within the broader category of monoterpenes. This document is intended to serve as a comprehensive resource, offering detailed chemical information, relevant biosynthetic context, and potential synthetic and analytical methodologies.

Chemical Structures and Nomenclature

1.1. p-Cymene: The Parent Aromatic Monoterpene

p-Cymene, systematically named 1-methyl-4-(propan-2-yl)benzene, is a naturally occurring aromatic organic compound.[1] It is classified as an alkylbenzene and is structurally related to monocyclic monoterpenes.[1] The core structure of p-cymene consists of a benzene ring substituted with a methyl group and an isopropyl group at the para (1,4) positions.[1] This fundamental structure is the basis for a variety of derivatives, including this compound.

1.2. This compound: A Derivative of p-Cymene

This compound, also known by synonyms such as 4-Isopropyl-1-methyl-2-propenylbenzene and Verdoracine, is a direct derivative of p-cymene.[2][3] Its chemical structure features the foundational p-cymene scaffold with an additional prop-1-enyl group (a three-carbon chain with a double bond) attached to the benzene ring at the ortho position (position 2) relative to the methyl group.[3]

Caption: Structural relationship between p-cymene and this compound.

Classification as a Monoterpene Derivative

Monoterpenes are a class of terpenes that consist of two isoprene units and have the molecular formula C10H16. p-Cymene (C10H14) is considered an aromatic monoterpene, derived from the modification of a monoterpene precursor. The biosynthesis of p-cymene in plants originates from geranyl diphosphate (GDP), the universal precursor for all monoterpenes. GDP undergoes cyclization to form γ-terpinene, which is then aromatized to p-cymene.

Since this compound is a direct derivative of the monoterpene p-cymene, it is classified as a monoterpene derivative. Its carbon skeleton is expanded beyond the typical C10 framework of monoterpenes due to the addition of the propenyl group.

Caption: Biosynthetic hierarchy of this compound.

Quantitative Data

The following table summarizes key quantitative data for p-cymene and this compound, facilitating a direct comparison of their physicochemical properties.

| Property | p-Cymene | This compound |

| Molecular Formula | C10H14[1] | C13H18[3] |

| Molar Mass | 134.22 g/mol [1] | 174.28 g/mol [3] |

| Appearance | Colorless liquid[1] | Colorless to very pale straw-colored, slightly oily liquid[2] |

| Odor | Mild, pleasant, aromatic[2] | Green, earthy, with vegetable and dry undertones[2] |

| Boiling Point | 177 °C[1] | ~240-242 °C (estimated) |

| Melting Point | -68 °C[1] | Not available |

| Density | 0.857 g/cm³[1] | ~0.934 g/cm³ (estimated) |

| Solubility in Water | 23.4 mg/L[1] | Practically insoluble[2] |

| LogP (Octanol-Water Partition Coefficient) | 3.66 | 4.4 (predicted) |

Experimental Protocols

4.1. Potential Synthetic Routes for this compound

4.1.1. Heck Reaction (Hypothetical Protocol)

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[4] To synthesize this compound, one could start with a halogenated p-cymene derivative.

-

Starting Materials: 2-Bromo-p-cymene, propene, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), and a base (e.g., Et3N).

-

Reaction Steps:

-

Combine 2-Bromo-p-cymene, the palladium catalyst, and the phosphine ligand in a suitable solvent (e.g., DMF or acetonitrile) in a reaction vessel equipped with a stirrer and a condenser.

-

Add the base to the reaction mixture.

-

Introduce propene gas into the reaction vessel under controlled pressure.

-

Heat the reaction mixture to the required temperature (typically 80-140 °C) and monitor the reaction progress using techniques like TLC or GC-MS.

-

Upon completion, cool the reaction mixture, filter off the catalyst, and perform an aqueous workup.

-

Purify the crude product by column chromatography to isolate this compound.

-

References

Safety and toxicity data for "2-Prop-1-enyl-p-cymene"

An In-depth Technical Guide on the Safety and Toxicity of 2-Prop-1-enyl-p-cymene and its Isomer, Carvacrol

Disclaimer: Limited direct safety and toxicity data is available for this compound. This guide provides a comprehensive overview of the safety and toxicity of its close structural isomer, carvacrol (CAS 499-75-2), which is a common practice in toxicological assessment known as read-across. The information presented for carvacrol is intended to provide a robust understanding of the potential hazards associated with this class of compounds.

Chemical Identification

| Compound | IUPAC Name | CAS Number | Molecular Formula |

| This compound | 1-methyl-4-(1-methylethyl)-2-(1-propen-1-yl)-benzene | 14374-92-6 | C₁₃H₁₈ |

| Carvacrol | 2-Methyl-5-(1-methylethyl)phenol | 499-75-2 | C₁₀H₁₄O |

Hazard Identification

This compound

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Aspiration Hazard, Category 1: May be fatal if swallowed and enters airways[1].

-

Skin Irritation, Category 2: Causes skin irritation[1].

Carvacrol

Carvacrol has a more extensive toxicological profile:

-

Acute Oral Toxicity, Category 4: Harmful if swallowed[2][3][4].

-

Skin Corrosion/Irritation, Category 1B/2: Causes severe skin burns and eye damage or causes skin irritation[2][4][5].

-

Serious Eye Damage/Eye Irritation, Category 1/2A: Causes serious eye damage or causes serious eye irritation[2][3][4][5].

-

Skin Sensitization, Category 1: May cause an allergic skin reaction[3][4].

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for carvacrol.

Table 1: Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 810 mg/kg | [4] |

| LD₅₀ | Rat | Oral | 4,750 mg/kg | [6] |

| LD₅₀ | Mouse | Oral | 1,695 mg/kg | [6] |

| LD₅₀ | Rabbit | Dermal | 2700 mg/kg | [7] |

| LD₅₀ | Mouse | Subcutaneous | 680 mg/kg | [7] |

| LD | Dog | Intravenous | 0.31 g/kg | [7] |

Table 2: Genotoxicity and Mutagenicity

| Assay | System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium | With & Without | Not Mutagenic | [7] |

| BlueScreen Assay | Human Cells | With & Without | Not Genotoxic | [8] |

| In vitro Micronucleus Test | - | - | Not Clastogenic | [8] |

| SOS Chromotest | - | - | Weakly Genotoxic | [7] |

| DNA Repair Test | - | - | Weakly Genotoxic | [7] |

| Comet Assay | V79 Chinese Hamster Lung Fibroblasts | - | No DNA Damage | [7] |

Table 3: Repeated Dose Toxicity

| Study Duration | Species | Route | NOAEL | Effects Observed at Higher Doses | Reference |

| 90-day | Rat | Oral | 12 mg/kg/day | Alterations in urinalysis, hematology, clinical biochemistry, and histopathology (centrilobular hepatocellular hypertrophy)[9]. | [9] |

Experimental Protocols

Acute Oral Toxicity (LD₅₀) - OECD 423

This protocol is a stepwise procedure with the use of a limited number of animals.

Acute Oral Toxicity (OECD 423) Workflow

Methodology:

-

Fasting: Animals are fasted prior to dosing.

-

Dosing: A single dose of the substance is administered by oral gavage.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Dose Adjustment: Based on the number of mortalities, the dose for the next set of animals is adjusted up or down.

In Vitro Skin Sensitization: Direct Peptide Reactivity Assay (DPRA) - OECD 442C

This assay assesses the potential of a chemical to induce skin sensitization by measuring its reactivity with synthetic peptides containing cysteine or lysine.

Direct Peptide Reactivity Assay (DPRA) Workflow

Methodology:

-

Preparation: Solutions of the test chemical and synthetic peptides (containing either cysteine or lysine) are prepared.

-

Incubation: The test chemical is incubated with each peptide solution for 24 hours.

-

Analysis: The concentration of the remaining unreacted peptide is determined using High-Performance Liquid Chromatography (HPLC).

-

Calculation: The percentage of peptide depletion is calculated for both cysteine and lysine peptides.

-

Classification: The mean peptide depletion is used to categorize the substance into reactivity classes, which correlate with skin sensitization potential.

90-Day Repeated Oral Dose Toxicity - OECD 408

This study provides information on the potential health hazards likely to arise from repeated exposure over a prolonged period.

Methodology:

-

Animal Selection: Typically conducted in rodents (e.g., rats).

-

Dose Groups: At least three dose levels and a control group are used.

-

Administration: The test substance is administered orally on a 7-day per week basis for 90 days.

-

Observations: Daily clinical observations are performed. Body weight and food consumption are measured weekly.

-

Clinical Pathology: Hematology, clinical biochemistry, and urinalysis are conducted at termination.

-

Pathology: All animals undergo a full gross necropsy, and a comprehensive set of tissues from all animals are examined microscopically.

-

NOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Signaling Pathways and Mechanisms of Toxicity

Skin Sensitization

The process of skin sensitization involves a series of events that can be depicted in a simplified signaling pathway.

Simplified Skin Sensitization Pathway

Description: Skin sensitization is an immunological process. Small molecules like carvacrol, known as haptens, penetrate the skin and bind to skin proteins to form an immunogenic complex. This complex is recognized and processed by Langerhans cells, which then migrate to the lymph nodes to activate T-cells. Upon subsequent exposure, these memory T-cells mount an accelerated and more robust inflammatory response, leading to allergic contact dermatitis.

Toxicokinetics

While specific toxicokinetic data for this compound is lacking, studies on the related compound p-cymene indicate rapid absorption following oral or inhalation exposure. Metabolism primarily occurs through oxidation of the side chains (isopropyl and methyl groups) to form more polar, oxygenated metabolites that are then excreted. The major metabolites are typically alcohols and carboxylic acids derived from these side chains.

Conclusion

The available data for carvacrol, a close structural isomer of this compound, indicate that this class of compounds can be harmful if swallowed, cause severe skin and eye irritation, and may lead to skin sensitization. Genotoxicity potential appears to be low. A No-Observed-Adverse-Effect Level of 12 mg/kg/day was established in a 90-day repeated dose study in rats. Professionals in research and drug development should handle these compounds with appropriate personal protective equipment and be aware of the potential for aspiration toxicity, skin and eye damage, and allergic reactions. Further research is warranted to fully characterize the toxicological profile of this compound itself.

References

- 1. This compound | C13H18 | CID 84398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemos.de [chemos.de]

- 3. vigon.com [vigon.com]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on 2-Prop-1-enyl-p-cymene in Essential Oils

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Prop-1-enyl-p-cymene, systematically known as 1-methyl-4-(1-methylethyl)-2-(1-propenyl)benzene, is an aromatic organic compound. Its chemical structure features a p-cymene scaffold substituted with a propenyl group. While p-cymene is a well-studied monoterpene found in numerous essential oils, specific information regarding the natural occurrence and biological activities of this compound is notably scarce in publicly available scientific literature. This guide aims to synthesize the available information on this compound, provide context based on structurally related compounds, and outline experimental approaches for its further investigation.

Synonyms:

-

1-methyl-4-(1-methylethyl)-2-(1-propenyl)-benzene

-

2-(1-Propenyl)-p-cymene

-

CAS: 14374-92-6[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from chemical databases and fragrance industry documentation.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈ | PubChem |

| Molecular Weight | 174.29 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid | The Good Scents Company |

| Odor | Green, sweet, carrot, dry, earthy | The Good Scents Company |

| Boiling Point | 245-246 °C at 760 mmHg | The Good Scents Company |

| Flash Point | 96.67 °C | Perflavory[1] |

| LogP | 4.4 | PubChem |

| CAS Number | 14374-92-6 | Perflavory[1] |

Occurrence in Essential Oils

Currently, there is a significant lack of specific data in peer-reviewed literature detailing the natural occurrence and quantitative analysis of this compound in essential oils. While it is listed as a fragrance ingredient, its presence in specific plant extracts has not been widely reported.[2] It is plausible that it may exist as a minor constituent in some essential oils rich in p-cymene or other propenylbenzenes, but this requires experimental verification.

Analytical Methodology for Detection and Quantification:

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile compounds in essential oils.[3][4][5][6][7]

Experimental Protocol: GC-MS Analysis of Essential Oils for this compound

Objective: To identify and quantify this compound in essential oil samples.

Materials:

-

Essential oil sample

-

Hexane (or other suitable solvent), GC grade

-

Internal standard (e.g., n-alkanes series C7-C30)

-

This compound analytical standard (if available)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5)

Procedure:

-

Sample Preparation:

-

Prepare a 1% (v/v) solution of the essential oil in hexane.

-

Add a known concentration of the internal standard.

-

If an analytical standard of this compound is available, prepare a series of calibration solutions of known concentrations in hexane.

-

-

GC-MS Conditions (Example):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: 60 °C (hold for 2 min), ramp to 240 °C at 3 °C/min, hold for 10 min.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

-

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention index with a reference standard or spectral libraries (e.g., NIST, Wiley).

-

Quantify the compound using the internal standard method and the calibration curve if an analytical standard is used.

-

Biological Activities (Inferred from Related Compounds)

Antimicrobial Activity

Propenylbenzenes are a class of phenylpropanoids known to possess antimicrobial properties. For instance, isoeugenol and anethole have demonstrated activity against a range of bacteria and fungi. The mechanism of action often involves disruption of the microbial cell membrane.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the MIC of this compound against selected microbial strains.

Materials:

-

This compound

-

Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Positive control antibiotic/antifungal

-

Solvent control (e.g., DMSO)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Add the inoculum to each well, including positive and negative controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Activity

Many essential oil components, including phenylpropanoids, exhibit anti-inflammatory effects. This is often mediated through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8] These pathways are central to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[9]

Potential Signaling Pathways:

Given the structural similarities to other bioactive phenylpropanoids, it is hypothesized that this compound could modulate inflammatory responses through the NF-κB and MAPK signaling cascades.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Caption: Potential modulation of the p38 MAPK signaling pathway by this compound.

Experimental Protocol: Anti-inflammatory Assay in Macrophages

Objective: To evaluate the anti-inflammatory effect of this compound on lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess reagent for nitric oxide (NO) quantification

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Reagents for Western blotting to analyze MAPK and NF-κB pathway proteins

Procedure:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells to 80% confluency.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

-

-

Nitric Oxide (NO) Assay:

-

Collect the cell culture supernatant.

-

Measure the amount of nitrite, a stable product of NO, using the Griess reagent.

-

-

Cytokine Measurement (ELISA):

-

Use the cell culture supernatant to quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits.

-

-

Western Blot Analysis:

-

Lyse the cells to extract proteins.

-